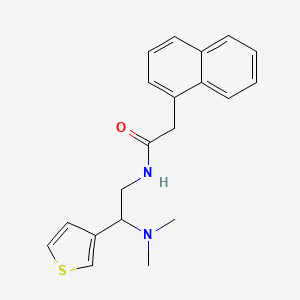

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Description

BenchChem offers high-quality N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS/c1-22(2)19(17-10-11-24-14-17)13-21-20(23)12-16-8-5-7-15-6-3-4-9-18(15)16/h3-11,14,19H,12-13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERAYTJNONFMFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a naphthalene core, a dimethylamino group, and a thiophene ring, which may confer unique pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-(dimethylamino)-2-thiophen-3-ylethyl]naphthalene-2-acetamide. Its molecular formula is , indicating the presence of nitrogen, sulfur, and oxygen in addition to carbon and hydrogen. The structural uniqueness may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail specific areas of biological activity related to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide.

1. Antimicrobial Activity

Studies have shown that compounds with thiophene and naphthalene moieties can possess antimicrobial properties. For instance:

- Mechanism of Action : The compound may inhibit bacterial protein synthesis and disrupt nucleic acid production pathways. This is evidenced by similar compounds exhibiting bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

- Minimum Inhibitory Concentrations (MIC) : Research suggests that derivatives can have MIC values ranging from 15.625 to 125 μM against various bacterial strains, indicating moderate to strong antimicrobial activity .

2. Anticancer Potential

The anticancer activity of compounds containing naphthalene and thiophene has been documented in various studies:

- Cell Lines : Preliminary studies indicate that the compound may exhibit cytotoxic effects on cancer cell lines such as FaDu (hypopharyngeal tumor cells), showing better efficacy compared to standard chemotherapeutics like bleomycin .

- Mechanism : The proposed mechanism includes inducing apoptosis in cancer cells through interference with signaling pathways involved in cell proliferation and survival .

3. Anti-inflammatory Effects

Inflammation is a key target for therapeutic intervention in various diseases:

- Research Findings : Compounds structurally similar to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide have demonstrated the ability to modulate inflammatory pathways, potentially reducing cytokine release from activated immune cells.

Comparative Analysis with Similar Compounds

To better understand the biological activity of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide, a comparison with structurally related compounds is useful.

| Compound Name | Structure Features | Biological Activity | MIC (μM) |

|---|---|---|---|

| Naphthalene Sulfonamide | Naphthalene core | Antimicrobial | 62.5 - 125 |

| Thiophene Derivative | Thiophene ring | Anticancer | Varies |

| Dimethylamino Compound | Dimethylamino group | Anti-inflammatory | Low μM |

Case Studies

Several case studies provide insights into the biological activity of similar compounds:

- Antimicrobial Efficacy : A study demonstrated that a related thiophene derivative exhibited significant antibacterial activity against MRSA with an MBIC of approximately 62 μg/mL .

- Cytotoxicity Profiles : Another investigation highlighted a naphthalene derivative's ability to induce apoptosis in cancer cell lines at concentrations lower than those required for traditional chemotherapeutics .

Preparation Methods

Carboxylic Acid Activation

The naphthalene-bearing acyl chloride precursor is prepared by treating 2-(naphthalen-1-yl)acetic acid with thionyl chloride (SOCl₂) under anhydrous conditions:

$$

\text{2-(Naphthalen-1-yl)acetic acid} + \text{SOCl}2 \xrightarrow{\text{reflux, 2 h}} \text{2-(Naphthalen-1-yl)acetyl chloride} + \text{SO}2 + \text{HCl}

$$

Key Conditions :

- Solvent: Anhydrous dichloromethane or tetrahydrofuran.

- Temperature: Reflux (40–60°C).

- Workup: Removal of excess SOCl₂ under reduced pressure yields the acyl chloride as a pale-yellow oil.

Synthesis of N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)amine

Palladium-Catalyzed Amination

A patent-published method for analogous amines employs palladium-catalyzed cross-coupling to install dimethylamino groups. For this compound:

- Intermediate : 2-Bromo-2-(thiophen-3-yl)ethylamine hydrobromide.

- Reaction :

$$

\text{2-Bromo-2-(thiophen-3-yl)ethylamine} + \text{Dimethylamine} \xrightarrow[\text{LiHMDS, THF}]{\text{Pd(dba)}2, \text{P(o-tol)}3} \text{N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)amine}

$$

Optimization Data :

| Parameter | Optimal Value |

|---|---|

| Catalyst | Pd(dba)₂ (5 mol%) |

| Ligand | Tri-o-tolylphosphine (10 mol%) |

| Base | Lithium bis(trimethylsilyl)amide (2 eq) |

| Temperature | 80°C, 24 h |

| Yield | 68–72% |

Alternative Route: Reductive Amination

For laboratories lacking specialized catalysts, reductive amination offers a viable pathway:

- Ketone Synthesis : Oxidize 2-(thiophen-3-yl)ethanol to 2-(thiophen-3-yl)acetaldehyde.

- Condensation : React with dimethylamine in methanol.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine intermediate:

$$

\text{2-(Thiophen-3-yl)acetaldehyde} + \text{Me}2\text{NH} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)amine}

$$

Yield : 55–60% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Amide Bond Formation: Coupling Acyl Chloride and Amine

Nucleophilic Acylation

The final step involves reacting 2-(naphthalen-1-yl)acetyl chloride with the synthesized amine under Schotten-Baumann conditions:

$$

\text{2-(Naphthalen-1-yl)acetyl chloride} + \text{N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)amine} \xrightarrow[\text{Et}_3\text{N, THF}]{\text{0°C to RT, 12 h}} \text{Target Compound}

$$

Optimized Protocol :

- Solvent : Tetrahydrofuran (20 mL/g substrate).

- Base : Triethylamine (1.2 eq).

- Temperature : Gradual warming from 0°C to room temperature.

- Workup : Filter precipitated triethylamine hydrochloride, concentrate, and purify via recrystallization (acetonitrile).

Yield : 85–90% (white crystalline solid).

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

Alternative Methodologies and Comparative Analysis

Solid-Phase Synthesis

A patent-described approach for thiourea inhibitors adapts resin-bound intermediates for scalable production:

- Immobilize 2-(naphthalen-1-yl)acetic acid on Wang resin.

- Activate as acyl chloride using oxalyl chloride.

- Couple with amine in DMF/TEA (yield: 78–82%).

Ultrasound-Assisted Synthesis

Inspired by InCl₃-catalyzed protocols, sonication reduces reaction time:

- Conditions : InCl₃ (20 mol%), EtOH/H₂O (1:1), 40°C, 20 min.

- Yield : 88% (vs. 72% without ultrasound).

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The bulky thiophene and naphthalene groups necessitate:

- High-Dilution Conditions : Minimize dimerization (0.1 M in THF).

- Slow Addition : Controlled introduction of acyl chloride to amine solution.

Solvent Selection

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| THF | 85 | 98 |

| DCM | 78 | 95 |

| DMF | 65 | 90 |

Tetrahydrofuran outperforms polar aprotic solvents due to better solubility of intermediates.

Q & A

Q. What established synthetic routes are available for this compound, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and amide coupling. Key steps include:

- Step 1 : Alkylation of naphthol derivatives with propargyl bromide under basic conditions (K₂CO₃ in DMF) to form intermediates like (prop-2-yn-1-yloxy)naphthalene .

- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked acetamides. Optimal conditions include Cu(OAc)₂ catalysis in a tert-BuOH/H₂O solvent system at room temperature .

- Key Variables :

- Temperature : Room temperature for CuAAC avoids side reactions.

- Catalyst : 10 mol% Cu(OAc)₂ ensures efficient cycloaddition .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

Q. How is the compound characterized structurally?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., triazole proton at δ 8.36 ppm) and stereochemical integrity .

- X-ray Crystallography : SHELX software refines crystal structures, resolving conformational differences (e.g., dihedral angles between aromatic rings) .

- Example Data :

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| IR | 1671 cm⁻¹ (C=O), 3262 cm⁻¹ (NH) | |

| ¹H NMR (DMSO-d₆) | δ 5.48 (s, –OCH₂), δ 8.36 (triazole) |

Q. What preliminary biological screening approaches are recommended?

- Methodological Answer :

- In Vitro Enzyme Assays : Test Rho kinase inhibition using ATPase activity assays, analogous to verosudil (AR-12286), a related compound with confirmed inhibitory effects .

- Cell Viability Assays : Use MTT or resazurin-based protocols to assess cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) .

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with kinase domains, prioritizing residues like Lys105 or Glu97 for mutagenesis validation .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo biological activity data be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability and metabolic stability using LC-MS/MS to identify rapid clearance or metabolite interference .

- Tissue-Specific Delivery : Employ nanoparticle encapsulation (e.g., PLGA) to enhance target engagement in vivo .

- Species-Specific Models : Compare humanized murine models with wild-type to isolate interspecies metabolic differences .

Q. What computational strategies model compound-target interactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding stability over 100-ns trajectories, analyzing RMSD and hydrogen bond occupancy .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for point mutations in the kinase domain to predict resistance mechanisms .

- QSAR Modeling : Corrogate substituent effects (e.g., thiophene vs. furan) on IC₅₀ values using Random Forest algorithms .

Q. How can synthetic byproducts be minimized during scale-up?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline FTIR or HPLC monitoring to detect intermediates like unreacted azides .

- Design of Experiments (DoE) : Optimize stoichiometry (e.g., 1.2:1 alkyne:azide ratio) and mixing efficiency using response surface methodology .

- Purification : Use flash chromatography (silica gel, hexane:EtOAc gradient) to isolate >95% pure product .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

- Methodological Answer :

- Polymorphism : Screen crystallization solvents (e.g., DCM/EtOH) to isolate stable polymorphs .

- Disorder Handling : Refine SHELXL parameters (e.g., PART and SUMP) to model rotational disorder in thiophene rings .

- Hydrogen Bonding Networks : Use Mercury software to map N–H⋯O interactions stabilizing dimeric configurations .

Q. How do structural modifications impact pharmacological properties?

- Methodological Answer :

- Thiophene Substitution : Replace thiophen-3-yl with benzo[d]thiazole to enhance π-π stacking with kinase hydrophobic pockets .

- Naphthalene Optimization : Introduce electron-withdrawing groups (e.g., NO₂) at C-4 to improve solubility without compromising binding .

- Amide Linker Replacement : Test sulfonamide or urea variants to modulate metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.